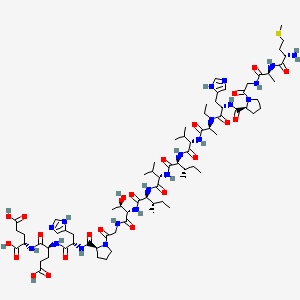![molecular formula C7H6N4O B13668075 3H-imidazo[4,5-c]pyridine-6-carboxamide](/img/structure/B13668075.png)
3H-imidazo[4,5-c]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H-imidazo[4,5-c]pyridine-6-carboxamide is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H-imidazo[4,5-c]pyridine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N,N-dimethylformamide (DMF) in the presence of hexamethyldisilazane (HMDS) as a reagent under transition-metal-free conditions . This method is operationally simple and adheres to green chemistry principles by avoiding toxic solvents and strong acids.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3H-imidazo[4,5-c]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-c]pyridine-6-carboxylic acid, while reduction could produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
3H-imidazo[4,5-c]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3H-imidazo[4,5-c]pyridine-6-carboxamide involves its interaction with specific molecular targets. For instance, it acts as a GABA A receptor agonist, modulating the receptor’s activity and influencing neurotransmission . Additionally, it can inhibit enzymes like poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair and cancer cell survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: Another member of the imidazopyridine family with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its use in the synthesis of various pharmaceuticals.
Imidazo[1,5-a]pyridine: Exhibits unique properties and applications in medicinal chemistry.
Uniqueness
3H-imidazo[4,5-c]pyridine-6-carboxamide stands out due to its specific structural configuration, which imparts unique biological activities. Its ability to act as a GABA A receptor agonist and PARP inhibitor makes it a valuable compound in both neurological and cancer research.
Eigenschaften
Molekularformel |
C7H6N4O |
|---|---|
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
3H-imidazo[4,5-c]pyridine-6-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-1-4-6(2-9-5)11-3-10-4/h1-3H,(H2,8,12)(H,10,11) |
InChI-Schlüssel |
QIYBKHZLGLSNJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CN=C1C(=O)N)NC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[2-(Boc-amino)-6-chloro-9H-purin-9-yl]acetate](/img/structure/B13668038.png)




![6-Bromoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13668063.png)
![7-(Benzyloxy)imidazo[1,2-b]pyridazine](/img/structure/B13668066.png)

![3-Chloro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13668070.png)


